AT-1459
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Overview
Description
AT-1459 is a novel direct thrombin inhibitor with antithrombotic efficacy. It is primarily used in scientific research and has shown promising results in various studies. The compound has a molecular formula of C29H42N6O4 and a molecular weight of 538.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AT-1459 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing thrombin inhibitors typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of industrial reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
AT-1459 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
AT-1459 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study thrombin inhibition and related biochemical pathways.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antithrombotic properties and potential use in treating thrombotic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
AT-1459 exerts its effects by directly inhibiting thrombin, an enzyme involved in the coagulation cascade. By binding to the active site of thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism involves specific molecular interactions and pathways that are crucial for its antithrombotic efficacy .
Comparison with Similar Compounds
Similar Compounds
Dabigatran: Another direct thrombin inhibitor used as an anticoagulant.
Argatroban: A synthetic direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.
Bivalirudin: A peptide-based direct thrombin inhibitor used during percutaneous coronary interventions.
Uniqueness
AT-1459 is unique due to its specific molecular structure, which allows for high affinity and selectivity towards thrombin. This results in potent antithrombotic effects with potentially fewer side effects compared to other thrombin inhibitors .
Properties
CAS No. |
294658-50-7 |
---|---|
Molecular Formula |
C29H42N6O4 |
Molecular Weight |
538.7 g/mol |
IUPAC Name |
4-[[(3S)-1-[2-[(2S)-2-[2-(6-carbamimidoyl-1-ethylindol-2-yl)ethyl]pyrrolidin-1-yl]-2-oxoethyl]-2-oxoazepan-3-yl]amino]butanoic acid |
InChI |
InChI=1S/C29H42N6O4/c1-2-34-23(17-20-10-11-21(28(30)31)18-25(20)34)13-12-22-7-6-16-35(22)26(36)19-33-15-4-3-8-24(29(33)39)32-14-5-9-27(37)38/h10-11,17-18,22,24,32H,2-9,12-16,19H2,1H3,(H3,30,31)(H,37,38)/t22-,24-/m0/s1 |
InChI Key |
DTJAQQZJSTVZRK-UPVQGACJSA-N |
SMILES |
CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CCC3CCCN3C(=O)CN4CCCCC(C4=O)NCCCC(=O)O |
Isomeric SMILES |
CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CC[C@@H]3CCCN3C(=O)CN4CCCC[C@@H](C4=O)NCCCC(=O)O |
Canonical SMILES |
CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CCC3CCCN3C(=O)CN4CCCCC(C4=O)NCCCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-((1-(2-(2-(2-(6-amidino-1-ethylindol-2-yl)ethyl)pyrrolidinyl)-2-oxoethyl)-2-oxoazaperhydroepin-3-yl)amino)butanoic acid AT 1459 AT-1459 AT1459 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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